Ethyl 2-(2-((5-(4-ethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
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Overview
Description
Ethyl 2-(2-((5-(4-ethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
The synthesis of Ethyl 2-(2-((5-(4-ethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring.
Introduction of the Ethoxybenzamido Group: This step involves the reaction of the thiadiazole intermediate with 4-ethoxybenzoyl chloride to introduce the ethoxybenzamido group.
Thioether Formation: This step involves the reaction of the intermediate with a suitable thiol to form the thioether linkage.
Acetamido Group Introduction: This step involves the reaction of the intermediate with acetamide to introduce the acetamido group.
Esterification: The final step involves the esterification of the intermediate with ethanol to form the ethyl ester.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Ethyl 2-(2-((5-(4-ethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and acidic or basic hydrolysis conditions.
Scientific Research Applications
Ethyl 2-(2-((5-(4-ethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular processes and molecular targets.
Chemical Research: The compound is used as a building block in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Industrial Applications:
Mechanism of Action
The mechanism of action of Ethyl 2-(2-((5-(4-ethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: The compound may inhibit the activity of specific enzymes involved in cellular processes, leading to therapeutic effects.
Modulation of Receptors: The compound may bind to and modulate the activity of specific receptors, affecting cellular signaling pathways.
Interaction with DNA/RNA: The compound may interact with DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Ethyl 2-(2-((5-(4-ethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate can be compared with other similar compounds, such as:
Thiadiazole Derivatives: Other thiadiazole derivatives may have similar biological activities but differ in their chemical structure and specific applications.
Benzamido Derivatives: Compounds with benzamido groups may have similar therapeutic potential but differ in their overall structure and mechanism of action.
Thioether Compounds: Compounds with thioether linkages may have similar chemical properties but differ in their biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
ethyl 2-[[2-[[5-[(4-ethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5S2/c1-3-30-15-11-9-14(10-12-15)19(28)24-21-25-26-22(33-21)32-13-18(27)23-17-8-6-5-7-16(17)20(29)31-4-2/h5-12H,3-4,13H2,1-2H3,(H,23,27)(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDROISEXRBLNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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